N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Description
Thieno[3,2-d]pyrimidin-4-amine derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. These molecules are of significant pharmacological interest due to their diverse biological activities, including kinase inhibition, antiproliferative effects, and receptor modulation . The target compound, N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine, features a 3-methoxyphenethyl substituent at the 4-amino position.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-19-12-4-2-3-11(9-12)5-7-16-15-14-13(6-8-20-14)17-10-18-15/h2-4,6,8-10H,5,7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYQCGHBMQYSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=NC=NC3=C2SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the amino group.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Methoxy Substitution Patterns
- N-(4-Methoxyphenyl)-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine (): This derivative substitutes the 4-amino group with a 4-methoxyphenyl and methyl group. It was synthesized via alkylation with methyl iodide and NaH in DMF. The para-methoxy group may enhance solubility but reduce steric hindrance compared to meta-substituted analogues.
- 6-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine (): This compound combines a 4-methoxyphenyl group at position 6 and a trimethoxyphenyl group at position 3. It acts as a dual inhibitor of EGFR kinase and microtubule assembly, highlighting the role of methoxy groups in enhancing binding affinity to multiple targets .
Halogenated and Bulky Substituents
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-(4-tert-butoxymethylphenyl)thieno[3,2-d]pyrimidin-4-amine (): This derivative incorporates a chloro-fluorobenzyloxy group and a bulky tert-butoxymethyl substituent. Such modifications improve metabolic stability and kinase inhibition potency, as seen in FLT3-ITD kinase inhibitors .
- AWG117 ():
Features a trifluoromethylpyridylmethyl group, demonstrating the utility of fluorinated substituents in enhancing blood-brain barrier penetration and target engagement .
Anticancer Activity
- N-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-amine derivatives (): Compounds 4a and 4c exhibited antiproliferative effects on HT-29 and Caco-2 colorectal cancer cells at 5–10 µM, comparable to the clinical candidate MPC-6827 .
- Dual EGFR/Microtubule Inhibitors (): Derivative 6h showed dual inhibitory activity (IC₅₀ = 0.8 µM for EGFR), underscoring the versatility of thienopyrimidines in targeting multiple pathways .
Kinase Inhibition
- FLT3-ITD Kinase Inhibitors (): Cyclohexenyl-substituted analogues (e.g., 4a, 4b) demonstrated nanomolar inhibition of FLT3-ITD, a key target in acute myeloid leukemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
